8-methyl-2-oxo-4-propyl-2H-chromen-7-yl beta-D-glucopyranoside
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Overview
Description
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl beta-D-glucopyranoside is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are benzopyrone compounds that are widely distributed in nature and have been studied for their anticoagulant, antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl beta-D-glucopyranoside typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides. The process includes the following steps :
Starting Material Preparation: 7-amino-4-methylcoumarin is prepared through a series of reactions involving the condensation of salicylaldehyde with ethyl acetoacetate, followed by nitration and reduction.
Coupling Reaction: The 7-amino-4-methylcoumarin is then reacted with organic halides in the presence of a base to form the desired coumarin derivative.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl beta-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl beta-D-glucopyranoside involves its interaction with various molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and growth . Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl beta-D-glucopyranoside can be compared with other coumarin derivatives such as:
4-methyl-2-oxo-2H-chromen-7-yl beta-D-ribopyranoside: Similar in structure but with different biological activities.
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate: Another coumarin derivative with distinct chemical properties and applications.
5-hydroxy-8-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl beta-D-glucopyranosiduronic acid: Known for its anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C19H24O8 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
8-methyl-4-propyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C19H24O8/c1-3-4-10-7-14(21)27-18-9(2)12(6-5-11(10)18)25-19-17(24)16(23)15(22)13(8-20)26-19/h5-7,13,15-17,19-20,22-24H,3-4,8H2,1-2H3/t13-,15-,16+,17-,19-/m1/s1 |
InChI Key |
LQJHRLIIURBLAN-WIMVFMHDSA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
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